

Spectroscopic Profile of 2-Thioxothiazolidine-4-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Thioxothiazolidine-4-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **2-Thioxothiazolidine-4-carboxylic acid**, a significant metabolite of isothiocyanates found in cruciferous vegetables and a potential biomarker for their consumption. This document compiles known spectroscopic data, details relevant experimental methodologies, and illustrates its metabolic formation.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **2-Thioxothiazolidine-4-carboxylic acid** and its derivatives.

Mass Spectrometry Data

Table 1: Mass Spectrometry Data for **2-Thioxothiazolidine-4-carboxylic acid**

Technique	Ionization Mode	Precursor Ion (m/z)	Product Ions (m/z)	Reference
LC-MS/MS	ESI	163.98345	117.9780	
GC-MS	EI	163	118	

Infrared (IR) Spectroscopy Data

While a full spectrum with peak assignments for **2-Thioxothiazolidine-4-carboxylic acid** is not readily available in the literature, the characteristic absorption bands for the functional groups present in the molecule are well-established.

Table 2: General Infrared Absorption Ranges for Functional Groups in **2-Thioxothiazolidine-4-carboxylic acid**

Functional Group	Vibration	Typical Absorption Range (cm ⁻¹)
O-H (Carboxylic Acid)	Stretching	3300 - 2500 (broad)
N-H (Thioamide)	Stretching	3400 - 3100
C-H (Aliphatic)	Stretching	3000 - 2850
C=O (Carboxylic Acid)	Stretching	1760 - 1690
C=S (Thioamide)	Stretching	1250 - 1020
C-N	Stretching	1350 - 1000

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Specific ¹H and ¹³C NMR spectral data with complete assignments for **2-Thioxothiazolidine-4-carboxylic acid** are not consistently reported in the available literature. However, data for closely related thiazolidine-4-carboxylic acid derivatives provide an indication of the expected chemical shifts.

Table 3: Representative ¹H NMR Data for Substituted Thiazolidine-4-carboxylic Acid Derivatives

Derivative	Solvent	Chemical Shift (δ) ppm, Multiplicity, (Coupling Constant J in Hz)
2-(3,4,5-Trimethoxyphenyl)thiazolidine-4-carboxylic acid	Acetone-d ₆	3.22 (m, 1H), 3.41 (m, 1H), 3.70 (s, 3H), 3.81 (s, 6H), 4.40 (dd, J = 4.5, 7.2 Hz, 1H), 5.58 (s, 1H), 6.86 (s, 2H)[1]
2-(4-Nitrophenyl)thiazolidine-4-carboxylic acid	Acetone-d ₆	3.21 (t, J = 9.2 Hz, 1H), 3.49 (t, J = 10.0 Hz, 1H), 4.09 (t, J = 7.6 Hz, 1H), 5.72 (s, 1H), 7.85 (d, J = 8.0 Hz, 2H), 8.24 (d, J = 8.0 Hz, 2H)[1]
2-(4-Fluorophenyl)thiazolidine-4-carboxylic acid	Acetone-d ₆	3.19 (m, 1H), 3.49 (m, 1H), 4.18 (dd, J = 7.5, 15.3 Hz, 1H), 5.67 (s, 1H), 7.06-7.14 (m, 2H), 7.52-7.60 (m, 2H)[1]
2-Phenylthiazolidine-4-carboxylic acid	Acetone-d ₆	3.21 (m, 1H), 3.44 (m, 1H), 4.01 (t, J = 7.5 Hz, 1H), 5.66 (s, 1H), 7.32-7.52 (m, 5H)[1]

Table 4: General ¹³C NMR Chemical Shift Ranges for Carboxylic Acids

Carbon Atom	Typical Chemical Shift (δ) ppm
C=O (Carboxyl)	165 - 185
Aliphatic C-H	10 - 70

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

A complete UV-Vis absorption spectrum for **2-Thioxothiazolidine-4-carboxylic acid** is not readily available. However, it has been noted that the compound can be detected by HPLC at a wavelength of 272 nm. Carboxylic acids without additional conjugation typically absorb around 210 nm, which is often not practically useful for structural elucidation[2].

Experimental Protocols

Detailed experimental protocols are crucial for the reproduction and verification of spectroscopic data.

Mass Spectrometry (LC-MS/MS)

Objective: To identify and quantify **2-Thioxothiazolidine-4-carboxylic acid** in a sample matrix.

Methodology:

- Sample Preparation:
 - Acidify the sample to approximately pH 3 using hydrochloric acid.
 - Perform liquid-liquid extraction with a suitable organic solvent, such as diethyl ether.
 - Evaporate the organic solvent under a stream of nitrogen.
 - Reconstitute the residue in a mobile phase-compatible solvent (e.g., 5% acetonitrile in water at pH 3).
- Instrumentation:
 - Utilize a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
 - Employ a suitable reversed-phase column for chromatographic separation.
- Data Acquisition:
 - Set the mass spectrometer to operate in a selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode.
 - Monitor the transition of the precursor ion to specific product ions for quantitative analysis.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To obtain the infrared spectrum of a solid sample of **2-Thioxothiazolidine-4-carboxylic acid**.

Methodology:

- Sample Preparation:
 - Thoroughly clean and dry an agate mortar and pestle.
 - Grind a small amount (1-2 mg) of the solid sample into a fine powder.
 - Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar.
 - Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.
- Pellet Formation:
 - Transfer the mixture into a pellet die.
 - Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record the infrared spectrum, typically over the range of 4000 to 400 cm^{-1} .
 - A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of **2-Thioxothiazolidine-4-carboxylic acid** in solution.

Methodology:

- Sample Preparation:
 - Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or D_2O). The choice of solvent is critical as the chemical shifts of exchangeable protons (like -COOH and -NH) can be solvent-dependent.
 - Transfer the solution to an NMR tube.
- Instrumentation:
 - Use a high-field NMR spectrometer.
- Data Acquisition:
 - Acquire a 1H NMR spectrum to determine the proton chemical shifts, multiplicities, and coupling constants.
 - Acquire a ^{13}C NMR spectrum to identify the number of unique carbon environments.
 - Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish connectivity between atoms and aid in the complete structural assignment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the UV-Vis absorption characteristics of **2-Thioxothiazolidine-4-carboxylic acid**.

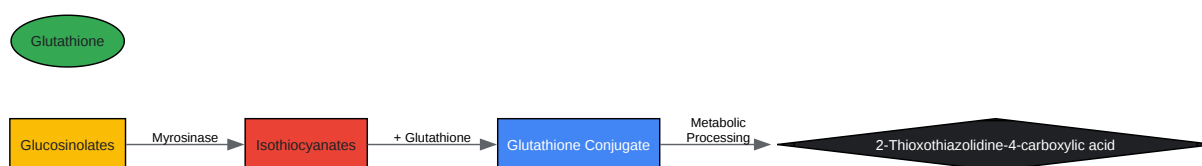
Methodology:

- Sample Preparation:
 - Dissolve the sample in a suitable UV-transparent solvent (e.g., water, ethanol, or acetonitrile) to a known concentration.
 - Ensure the concentration is within the linear range of the spectrophotometer's detector.
- Instrumentation:
 - Use a dual-beam UV-Vis spectrophotometer.

- Data Acquisition:
 - Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference).
 - Scan a range of wavelengths (typically 200-800 nm) and record the absorbance.
 - The wavelength of maximum absorbance (λ_{max}) is a key characteristic of the compound.

Metabolic Pathway Visualization

2-Thioxothiazolidine-4-carboxylic acid is a known metabolite of isothiocyanates, which are released from glucosinolates present in cruciferous vegetables. The formation pathway involves the conjugation of isothiocyanates with glutathione.



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Caption: Metabolic formation of **2-Thioxothiazolidine-4-carboxylic acid**.

This guide serves as a foundational resource for researchers and professionals engaged in the study and application of **2-Thioxothiazolidine-4-carboxylic acid**. Further research is warranted to fully elucidate its complete spectroscopic profile.

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References

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